molecular formula C18H11N2O2- B1683380 UK-5099 CAS No. 56396-35-1

UK-5099

Cat. No.: B1683380
CAS No.: 56396-35-1
M. Wt: 287.3 g/mol
InChI Key: BIZNHCWFGNKBBZ-JLHYYAGUSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of UK 5099 involves the reaction of 1-phenylindole-3-carboxaldehyde with malononitrile in the presence of a base to form the corresponding alpha-cyano-beta-(1-phenylindol-3-yl) acrylate . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a base such as sodium ethoxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

UK 5099 undergoes various chemical reactions, including:

    Oxidation: UK 5099 can be oxidized to form corresponding oxides under specific conditions.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: UK 5099 can undergo substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Cancer Research

Mechanism of Action
UK-5099 inhibits the MPC, leading to reduced mitochondrial pyruvate concentration. This metabolic shift can alter cancer cell behavior, promoting glycolysis and influencing cell proliferation and survival.

Case Study: Prostate Cancer
In a study involving the prostate cancer cell line LnCap, treatment with this compound resulted in:

  • Reduced Mitochondrial Pyruvate Levels : this compound significantly decreased mitochondrial pyruvate concentration, confirming its role as an MPC inhibitor (p = 0.03) .
  • Cell Cycle Arrest : The compound caused an increase in cells arrested at the G1/G0 phase, with a decrease in S and G2/M phases (p = 0.0067; p = 0.0084; p = 0.0031) .
  • Stemness Marker Expression : Treated cells exhibited increased expression of stemness markers such as Oct3/4 and Nanog, suggesting a potential shift towards a more stem-like phenotype .

Synergistic Effects with Other Compounds
Recent studies have explored the combination of this compound with other agents, such as syrosingopine, demonstrating enhanced suppression of non-small cell lung cancer (NSCLC) through targeting the integrated stress response (ISR) .

Metabolic Disorders

This compound has been investigated for its therapeutic potential in metabolic disorders, particularly those involving neutrophil maturation defects. Research indicates that MPC inhibition can recover neutrophil function in conditions like reticular dysgenesis .

Inflammation and Immune Response

This compound has also shown promise in modulating inflammatory responses:

  • NLRP3 Inflammasome Inhibition : Studies suggest that this compound can inhibit the NLRP3 inflammasome independently of its effects on mitochondrial pyruvate transport, indicating potential applications in treating inflammatory diseases .

Neurodegenerative Diseases

Emerging research suggests that this compound may have neuroprotective effects by altering metabolic pathways involved in neurodegeneration. By inhibiting the MPC, it may help reduce oxidative stress and improve mitochondrial function in neuronal cells.

Data Summary Table

Application AreaKey FindingsReferences
Cancer Research- Reduced mitochondrial pyruvate levels
- Cell cycle arrest
- Increased stemness markers
, ,
Metabolic Disorders- Recovery of neutrophil function in reticular dysgenesis
Inflammation- Inhibition of NLRP3 inflammasome
Neurodegenerative Diseases- Potential neuroprotective effects through metabolic modulationEmerging Research

Mechanism of Action

UK 5099 exerts its effects by inhibiting the mitochondrial pyruvate carrier. It binds to the mitochondrial pyruvate carrier in a covalent reversible manner, thereby blocking the transport of pyruvate into the mitochondria. This inhibition disrupts mitochondrial oxidative phosphorylation and triggers aerobic glycolysis, leading to altered cellular metabolism . The molecular targets involved include the mitochondrial pyruvate carrier proteins MPC1 and MPC2 .

Comparison with Similar Compounds

UK 5099 is unique in its potent inhibition of the mitochondrial pyruvate carrier. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Biological Activity

UK-5099 is a potent inhibitor of the mitochondrial pyruvate carrier (MPC), which plays a crucial role in cellular metabolism by facilitating the transport of pyruvate into mitochondria. This compound has garnered attention for its diverse biological activities, particularly in cancer metabolism, inflammation, and cellular differentiation. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its effects on cancer cell metabolism, migration, and inflammatory responses.

This compound primarily inhibits the MPC, leading to significant alterations in cellular metabolism. By blocking pyruvate transport into mitochondria, this compound promotes a shift towards glycolysis, a phenomenon often observed in cancer cells known as the Warburg effect. This metabolic reprogramming is associated with increased lactate production and reduced oxidative phosphorylation (OXPHOS) efficiency.

Key Findings:

  • Inhibition of Mitochondrial Function : Studies have shown that this compound treatment results in decreased oxygen consumption rates (OCR) and ATP production in various cancer cell lines, indicating impaired mitochondrial function .
  • Increased Glycolysis : The inhibition of MPC leads to elevated levels of glycolytic enzymes such as GLUT1, hexokinase II (HK2), and lactate dehydrogenase A (LDHA), promoting glycolytic flux and lactate secretion .

Effects on Cancer Cell Lines

This compound has been studied across multiple cancer types, including prostate and esophageal cancers. Its effects on cell proliferation, migration, and stemness have been particularly notable.

Prostate Cancer (LnCap Cells)

  • Cell Proliferation : this compound significantly suppressed proliferation in LnCap cells by inducing G1/G0 phase arrest in the cell cycle .
  • Stemness Phenotype : The treatment increased markers associated with stemness (e.g., Oct3/4 and Nanog), suggesting a link between metabolic reprogramming and enhanced stem-like characteristics .

Esophageal Cancer

  • Increased Migration : In esophageal squamous cancer cells (EC109), this compound treatment led to a marked increase in cell migration (up to 157% compared to controls), indicating that MPC inhibition may enhance metastatic potential .

Inflammatory Response Modulation

Recent studies have indicated that this compound also affects inflammatory pathways. It has been shown to inhibit the NLRP3 inflammasome activation independently of its action on MPC, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Findings:

Study Cell Type Effect on Proliferation Effect on Migration Inflammatory Response
LnCapSuppressedNot assessedNot assessed
EC109Not assessedIncreased by 157%Not assessed
MacrophagesNot assessedNot assessedInhibited NLRP3 inflammasome

Case Studies

Several case studies have highlighted the implications of this compound's biological activity:

  • Prostate Cancer Study : A study demonstrated that this compound-treated LnCap cells exhibited enhanced glycolysis and stemness markers while showing resistance to chemotherapy, emphasizing its role in metabolic adaptation during cancer progression .
  • Esophageal Cancer Migration Study : Another investigation reported that this compound treatment resulted in increased migratory capacity in esophageal cancer cells, suggesting that targeting MPC could inadvertently promote metastatic behavior under certain conditions .
  • Inflammation Study : Research indicated that this compound inhibited NLRP3 inflammasome activation in macrophages, presenting a dual role in both metabolic regulation and inflammatory response modulation .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of UK-5099 in inhibiting mitochondrial pyruvate transport?

this compound is a potent mitochondrial pyruvate carrier (MPC) inhibitor that binds covalently and reversibly to the C54 residue of MPC2, blocking pyruvate uptake into mitochondria. This inhibition disrupts pyruvate-dependent oxygen consumption (IC50 = 50 nM) and shifts cellular metabolism toward glycolysis. Researchers should validate MPC inhibition via oxygen consumption assays in isolated mitochondria or cell-based models .

Q. What are the recommended storage conditions and solubility considerations for this compound?

  • Storage : Store as a crystalline solid at -20°C; reconstituted solutions in DMSO should be used within one month.
  • Solubility : Highly soluble in DMSO (16.67 mg/mL, 57.81 mM) but insoluble in water or ethanol. For cell-based assays, dissolve in DMSO and dilute in culture media to avoid precipitation .

Q. How does this compound affect glucose metabolism in vivo, and what experimental models are used?

In C57BL/6 mice, a single intraperitoneal dose of this compound (32 µmol/kg) impairs glucose tolerance, increasing blood glucose peaks and area-under-the-curve (AUC) during glucose tolerance tests. This model is ideal for studying MPC's role in systemic glucose regulation. Include vehicle controls (e.g., DMSO) and monitor glucose levels at 0, 30, 60, and 120 minutes post-injection .

Q. What validated analytical methods exist for quantifying this compound in biological samples?

A validated LC-MS/MS method achieves a lower limit of quantification (LLOQ) of 5 ng/mL in mouse plasma, with linearity across 5–5000 ng/mL. Use calibration curves (y = 0.000293x + 0.00112, r<sup>2</sup> = 0.9947) for pharmacokinetic studies .

Advanced Research Questions

Q. How does this compound influence cancer cell proliferation in 3D culture systems, and what methodological considerations are critical?

In diffuse large B-cell lymphoma (DLBCL) cells cultured in Matrigel, this compound (150 µM) reduces proliferation and viability over 48–120 hours. Key considerations:

  • Use syngeneic MPC-knockout (MPC-KO) controls to confirm on-target effects.
  • Monitor lactate secretion and glycolytic enzyme levels (e.g., HK2, LDHA) to assess metabolic rewiring .

Q. What contradictory findings exist regarding this compound’s impact on gene expression, and how can these be resolved?

this compound upregulates the integrated stress response (ISR) transcription factor ATF4 but unexpectedly downregulates some ATF4 targets (e.g., NID2, ABCG2). To reconcile this:

  • Perform time-course RNA-seq to capture dynamic gene expression changes.
  • Validate with qPCR and co-treat with ISR inhibitors (e.g., ISRIB) to isolate this compound-specific effects .

Q. How does this compound modulate mitochondrial metabolism in non-cancer contexts, such as hair follicles?

In human hair follicles, this compound (40 µM) activates ISR pathways, increasing ATF4 and ADM2 expression while reducing Ki-67 (proliferation marker). Co-treatment with ISRIB (500 nM) partially reverses these effects, suggesting context-dependent roles for MPC inhibition in tissue homeostasis .

Q. What are the context-dependent effects of this compound on insulin secretion and cancer cell viability?

  • Insulinoma cells : this compound (150 µM) suppresses glucose-stimulated insulin secretion by lowering ATP/ADP ratios.
  • Prostate cancer cells : Inhibits LnCap proliferation via glycolytic suppression. Methodological note : Use dose-response curves (0–200 µM) and compare MPC expression levels across cell lines .

Q. Key Methodological Recommendations

  • Dose Optimization : Titrate this compound between 50 nM–200 µM depending on cell type and assay duration.
  • Controls : Include MPC-KO cells or co-treatment with MPC agonists (e.g., dichloroacetate) to confirm specificity.
  • Metabolic Profiling : Combine seahorse assays (oxygen consumption) with LC-MS-based metabolomics to map metabolic shifts.

Properties

CAS No.

56396-35-1

Molecular Formula

C18H11N2O2-

Molecular Weight

287.3 g/mol

IUPAC Name

(E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoate

InChI

InChI=1S/C18H12N2O2/c19-11-13(18(21)22)10-14-12-20(15-6-2-1-3-7-15)17-9-5-4-8-16(14)17/h1-10,12H,(H,21,22)/p-1/b13-10+

InChI Key

BIZNHCWFGNKBBZ-JLHYYAGUSA-M

SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)[O-]

Appearance

Yellow to light brown solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-CPIYA
2-cyano-3-(1-phenylindol-3-yl)acrylate
alpha-cyano-beta-(1-phenylindol-3-yl)acrylate
UK 5099
UK-5099

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.